2,4-Difluorophenyl ethyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,4-difluorophenyl) ethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-13-9(12)14-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMZRLDXCEBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456580 | |
| Record name | 2,4-difluorophenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152169-43-2 | |
| Record name | 2,4-difluorophenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Difluorophenyl Ethyl Carbonate and Analogous Aryl Carbonates
Strategies for Carbonate Bond Formation in Aryl Ethyl Carbonates
The formation of the O-C(O)-O bond in aryl ethyl carbonates can be achieved through several distinct chemical strategies, each with its own advantages regarding reagent toxicity, reaction conditions, and substrate scope.
Direct carbonylation methods utilize simple, abundant C1 sources like carbon dioxide (CO2) or carbon monoxide (CO) to build the carbonate backbone.
The direct synthesis of carbonates from alcohols and CO2 is a thermodynamically challenging but highly attractive "green" chemistry route. wikipedia.org The reaction of CO2 with epoxides is a well-established method for producing cyclic carbonates. wikipedia.orgrsc.org For acyclic carbonates, such as aryl ethyl carbonates, the direct reaction of a phenol (B47542) and an alcohol with CO2 requires catalytic activation to proceed effectively. mdpi.com For instance, cerium oxide (CeO2) based systems have been shown to catalyze the formation of diethyl carbonate from ethanol (B145695) and CO2 under relatively mild conditions. mdpi.com The mechanism often involves the formation of a carbamate (B1207046) or an activated CO2 species that can then react with the alcohol or phenol. mdpi.com
Another approach is oxidative carbonylation, where an alcohol reacts with carbon monoxide (CO) in the presence of an oxidizer. wikipedia.org This method avoids the use of highly toxic phosgene (B1210022) and its derivatives.
Transesterification is a widely used and versatile method for synthesizing unsymmetrical carbonates from more common symmetrical ones, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC). wikipedia.org In this equilibrium-driven process, a phenol displaces an alcohol from a dialkyl carbonate. wikipedia.orgmdpi.com To synthesize an aryl ethyl carbonate, 2,4-difluorophenol (B48109) could be reacted with diethyl carbonate.
The synthesis of diphenyl carbonate via transesterification of phenol with DMC is a well-documented industrial process and serves as a model for this reaction type. mdpi.com This reaction requires a catalyst to achieve reasonable conversion rates, as it is limited by thermodynamics. mdpi.com Various catalysts have been developed to improve the efficiency and selectivity of this process.
Below is a table summarizing representative catalytic systems used in the transesterification of dialkyl carbonates.
| Catalyst System | Reactants | Product(s) | Key Features |
| Titanium (IV) based catalysts | Phenol, Dimethyl Carbonate | Diphenyl Carbonate, Methyl Phenyl Carbonate | Homogeneous catalysts studied for high activity and selectivity. mdpi.com |
| 3-amino-1,2,4-triazole potassium (KATriz) on Al2O3 | Dimethyl Carbonate, Ethanol | Diethyl Carbonate, Methyl Ethyl Carbonate | Heterogeneous catalyst with high stability and adjustable selectivity based on reactant ratios. rsc.org |
| Alkali Carbonates (K2CO3, Cs2CO3) | Phenols, Dimethyl Carbonate | Aryl Methyl Ethers | Can also promote O-alkylation instead of transesterification depending on conditions. researchgate.net |
This table is generated based on data from references mdpi.comrsc.orgresearchgate.net.
The most traditional and direct method for synthesizing carbonate esters is phosgenation, which involves the reaction of an alcohol or phenol with the highly toxic phosgene (COCl2). wikipedia.org A safer alternative involves using an ethyl chloroformate, which reacts with a phenol in the presence of a base to form the corresponding aryl ethyl carbonate. wikipedia.org
A modern, mild, and efficient method for the direct synthesis of aryl ethyl carbonates involves reacting a phenol with diethyl dicarbonate (B1257347) in the presence of a Lewis acid catalyst like magnesium perchlorate (B79767) (Mg(ClO4)2). organic-chemistry.orgresearchgate.net This solvent-free approach activates the diethyl dicarbonate, facilitating a smooth addition of the phenol to yield the desired product in high purity and near-quantitative yields. organic-chemistry.org
Another coupling strategy involves the reaction of a halide with an ethyl carbonate source. For example, the synthesis of a related structure, 1-(ethoxycarbonyloxy)ethyl 5-(2,4-difluorophenyl)salicylate, is achieved by treating 1-chloroethyl 5-(2,4-difluorophenyl)salicylate with sodium ethyl carbonate. prepchem.com This demonstrates a nucleophilic substitution pathway where the ethyl carbonate anion displaces a halide.
Incorporation of the 2,4-Difluorophenyl Moiety
The defining feature of the target compound is the 2,4-difluorophenyl group. This structural element can either be present in the starting material or be constructed on the aromatic ring during the synthesis.
The most straightforward and common strategy to produce 2,4-difluorophenyl ethyl carbonate is to use 2,4-difluorophenol as a key starting material. chemicalbook.comlookchem.com This phenol is a commercially available building block used in the synthesis of various pharmaceutical compounds and fluorescent dyes. chemicalbook.comlookchem.combohrium.com
In a typical reaction, 2,4-difluorophenol is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the more nucleophilic 2,4-difluorophenoxide anion. This anion then attacks an electrophilic carbonyl carbon source that also carries the ethyl group. For instance, it can react with ethyl chloroformate or diethyl dicarbonate, as described in the sections above, to directly form this compound. nih.govrsc.org This approach is widely used for creating phenoxy derivatives from 2,4-difluorophenol. nih.gov For example, a multi-step synthesis of benzamide (B126) derivatives starts with the reaction of commercially available 2,4-difluorophenol. bohrium.com Similarly, an improved method for preparing 3,5-difluorosalicylic acid begins with a formylation reaction on 2,4-difluorophenol. tandfonline.com
An alternative, though less direct, route involves synthesizing the phenyl ethyl carbonate first and then introducing the fluorine atoms onto the aromatic ring. This "late-stage fluorination" is a significant area of research in medicinal chemistry, as fluorine can dramatically alter a molecule's biological properties. numberanalytics.comrsc.org Modern fluorination methods offer improved control and selectivity over traditional techniques. numberanalytics.comnumberanalytics.com
Key advanced fluorination methods include:
Electrophilic Fluorination: This involves the direct reaction of an electron-rich aromatic ring with an electrophilic fluorine source, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). numberanalytics.commdpi.com These reagents are generally safer and more selective than elemental fluorine. mdpi.com
Photocatalytic Fluorination: This technique uses light to initiate the fluorination process, often under very mild conditions. numberanalytics.com Decatungstate photocatalysis, for example, can enable the selective fluorination of C-H bonds on arenes. numberanalytics.com
Electrochemical Fluorination: This method uses an electrochemical cell to generate a reactive fluorine species or to facilitate the fluorination reaction without the need for hazardous reagents. numberanalytics.com It offers a high degree of control by tuning the electrochemical potential. numberanalytics.com
Transition Metal-Catalyzed Fluorination: Catalysts based on metals like palladium, copper, or silver can mediate the fluorination of aromatic C-H bonds or aryl halides with high efficiency and regioselectivity. numberanalytics.comnumberanalytics.com
A summary of these advanced methods is presented in the table below.
| Fluorination Method | Common Reagents/Catalysts | Description |
| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Direct reaction of an aromatic ring with a reagent that delivers an "F+" equivalent. numberanalytics.commdpi.com |
| Photocatalytic Fluorination | Acridinium-based photocatalysts, Decatungstate | Uses light energy to generate highly reactive intermediates for C-F bond formation under mild conditions. numberanalytics.com |
| Electrochemical Fluorination | Anodic oxidation in the presence of a fluoride (B91410) source | A reagent-free alternative that uses electricity to drive the fluorination process. numberanalytics.com |
| Transition Metal-Catalyzed Fluorination | Palladium, Copper, Silver catalysts | Employs metal catalysts to facilitate C-H fluorination or cross-coupling with a fluoride source. numberanalytics.comnumberanalytics.com |
This table is generated based on data from references numberanalytics.comnumberanalytics.commdpi.com.
Catalytic Systems in Aryl Carbonate Synthesis
The formation of aryl carbonates is often facilitated by catalysts, which can be broadly categorized as homogeneous or heterogeneous. These catalysts play a crucial role in activating the reactants and enabling the reaction to proceed under milder conditions with higher yields.
Homogeneous catalysts, which exist in the same phase as the reactants, have been extensively studied for the synthesis of carbonates. researchgate.net Metal complexes, in particular, have shown significant promise in this area. For instance, zinc(II) complexes of arylhydrazones of β-diketones have been explored as catalysts for the coupling reaction between CO2 and epoxides to form cyclic carbonates. researchgate.net Similarly, metal complexes with salen/salphen-based ligands, featuring metal centers like chromium, aluminum, and cobalt, are effective for producing both cyclic and polycarbonates. researchgate.net
Another important class of homogeneous catalysts includes organocatalysts. Acidic pyridinium (B92312) ionic liquids have been demonstrated as efficient bifunctional organocatalysts for the synthesis of carbonates from atmospheric CO2 and epoxides. The catalytic activity of these systems often relies on the combination of a Lewis acidic metal center and a nucleophilic co-catalyst. For example, an aluminum(III) center combined with an amino triphenolate ligand, in the presence of a Lewis base like tetrabutylammonium (B224687) halides (TBAX), forms a highly active binary catalytic system for the reaction of CO2 with a variety of epoxides. researchgate.net
The use of homogeneous catalysts, such as those containing titanium, tin, or lead, is a known method for transesterification reactions to produce aryl carbonates. google.com These catalysts can be employed in the synthesis of alkyl aryl carbonates from a carbonate and an aromatic hydroxy compound, or in the disproportionation of an alkyl aryl carbonate to a diaryl carbonate. google.com
Table 1: Selected Homogeneous Catalysts for Carbonate Synthesis
| Catalyst System | Reactants | Product | Reference |
| Zinc(II) complexes of arylhydrazones of β-diketones | CO2 and epoxides | Cyclic carbonates | researchgate.net |
| Metal complexes with salen/salphen-based ligands (Cr, Al, Co) | CO2 and epoxides | Cyclic and polycarbonates | researchgate.net |
| Acidic pyridinium ionic liquids | Atmospheric CO2 and epoxides | Carbonates | researchgate.net |
| Aluminum(III) with amino triphenolate ligand and TBAX | CO2 and epoxides | Carbonates | researchgate.net |
| Titanium, tin, or lead-containing catalysts | Carbonate and aromatic hydroxy compound | Alkyl aryl carbonate | google.com |
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability, contributing to more sustainable chemical processes. scispace.comyork.ac.uk A wide array of heterogeneous catalysts have been developed for carbonate synthesis, particularly for the conversion of CO2 and epoxides into cyclic carbonates. scispace.comyork.ac.ukwhiterose.ac.uk
These catalysts can be classified into several categories, including:
Metal-Organic Frameworks (MOFs) : These materials possess high surface areas and tunable porosity, making them effective catalysts. scispace.comwhiterose.ac.uk
Silica-Based Catalysts : Functionalized silica (B1680970) materials, such as SBA-15, are known for their stability and high surface area. whiterose.ac.uk Adenine-modified Ti-SBA-15 has been reported as a reusable solid catalyst for the synthesis of cyclic carbonates and carbamates from CO2. iitm.ac.in
Organic Polymer Supports : Resins like Amberlite, functionalized with ammonium (B1175870) groups, have been shown to be efficient metal-free heterogeneous catalysts for the reaction of CO2 with epoxides. acs.org
Metal Oxides : Simple metal oxides like magnesium oxide (MgO) can act as Lewis basic sites to activate CO2. whiterose.ac.uk
Zeolites and Carbon-Based Catalysts : These materials are also utilized for their catalytic properties in carbonate synthesis. scispace.comwhiterose.ac.uk
A notable example is the use of a microporous material containing a group IV metal as a heterogeneous catalyst for the transesterification reaction to produce aryl carbonates. google.com This approach can be applied to the synthesis of aryl carboxylates, which can then be converted to aryl carbonates. google.com Furthermore, an ammonium-rich pillararene macrocycle has been demonstrated as a reusable heterogeneous catalyst for cyclic carbonate synthesis, operating under mild conditions. rsc.org
Table 2: Examples of Heterogeneous Catalysts for Carbonate Synthesis
| Catalyst Type | Example | Application | Reference |
| Metal-Organic Frameworks | Zn-Co-ZIF-67 | Cyclic carbonate formation from epoxides and CO2 | whiterose.ac.uk |
| Silica-Based Catalysts | Adenine-modified Ti-SBA-15 | Synthesis of cyclic carbonates and carbamates from CO2 | iitm.ac.in |
| Organic Polymer Supports | Ammonium-functionalized Amberlite resin | Conversion of CO2 and epoxides to cyclic carbonates | acs.org |
| Metal Oxides | Magnesium Oxide (MgO) | Activation of CO2 for cyclic carbonate synthesis | whiterose.ac.uk |
| Microporous Materials | Group IV metal-containing microporous material | Transesterification for aryl carbonate synthesis | google.com |
| Pillararene Macrocycles | Ammonium-rich pillararene | Cyclic carbonate synthesis from epoxides and CO2 | rsc.org |
Stereoselective and Diastereoselective Synthetic Considerations for Related Aryl-Substituted Compounds
While the synthesis of this compound itself may not directly involve the creation of stereocenters, the principles of stereoselective and diastereoselective synthesis are crucial in the broader context of creating complex aryl-substituted molecules. These strategies allow for the precise control of the three-dimensional arrangement of atoms, which is often critical for the biological activity and physical properties of the target compounds.
Recent research has highlighted several methods for achieving stereoselectivity in the synthesis of aryl-substituted compounds. For instance, a Lewis acid-promoted, highly regio- and diastereoselective cross-coupling reaction has been developed between unprotected aryl-substituted 1,2-diols and various boronic acids. acs.org This method leads to the formation of α-substituted syn-phenylethyl alcohols with high stereocontrol. acs.org
In another approach, the diastereoselective synthesis of α-aryl-substituted LnDOTA chelates has been achieved from achiral starting materials through a process of deracemization. pdx.eduresearchgate.netresearchgate.net This demonstrates that a single diastereoisomer of a complex molecule can be prepared without the need for enantiopure starting materials. pdx.eduresearchgate.netresearchgate.net
Furthermore, stereoselective routes to aryl-substituted γ-butyrolactones have been developed. rsc.orgrsc.org These methods often involve the titanium chelate addition of aryl nucleophiles to a chiral aldehyde, followed by a series of transformations to yield the desired lactones with specific stereochemistry. rsc.orgrsc.org The stereoselective synthesis of aryl-substituted (E)-2-thiocyanatoacrylic acids has also been reported, achieved through a sustainable process involving a Knoevenagel condensation. researchgate.net
Palladium-catalyzed reactions are also powerful tools for stereoselective synthesis. A cascade cyclocarbopalladation of N-propargyl-2-iodobenzamides followed by a Suzuki-Miyaura coupling has been used for the regio- and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org Additionally, the diastereoselective synthesis of substituted 2-phenyltetrahydropyrans has been accomplished via selenoetherification, providing precursors for aryl C-glycosides. unipa.it A chemoenzymatic approach has also been developed for the stereoselective synthesis of optically active α-aryl-substituted oxygen-containing heterocycles. mdpi.com
Advanced Spectroscopic and Structural Characterization of 2,4 Difluorophenyl Ethyl Carbonate
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. For 2,4-Difluorophenyl ethyl carbonate, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous evidence for its constitution by mapping the chemical environment of each nucleus.
¹H NMR Spectroscopy is used to identify the number and connectivity of hydrogen atoms. The spectrum is expected to show signals for the ethyl group and the aromatic protons of the difluorophenyl ring. The ethyl group should appear as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The aromatic protons will exhibit more complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.
¹³C NMR Spectroscopy probes the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon of the carbonate, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The carbons bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling, and other aromatic carbons will show smaller couplings over two or three bonds.
¹⁹F NMR Spectroscopy is highly specific for fluorine-containing compounds and provides information on the chemical environment of the fluorine atoms. icpms.cz For this molecule, two distinct signals are expected, corresponding to the fluorine atoms at positions 2 and 4 of the phenyl ring. The large chemical shift dispersion in ¹⁹F NMR makes signal separation clear. icpms.cz
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on data from analogous structures such as 2,4-difluorophenol (B48109), ethyl chloroformate, and other aromatic carbonates. sigmaaldrich.com The exact values would need to be confirmed by experimental measurement.
Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous compounds and spectroscopic principles.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ethyl -CH₃ | ~1.4 | Triplet (t) |
| Ethyl -CH₂- | ~4.3 | Quartet (q) |
| Aromatic H-3, H-5, H-6 | 7.0 - 7.5 | Multiplet (m) |
Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous compounds and spectroscopic principles. libretexts.org
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling |
| Ethyl -C H₃ | ~14 | - |
| Ethyl -C H₂- | ~65 | - |
| Aromatic C-3 | ~112 | Doublet of doublets (dd) |
| Aromatic C-5 | ~120 | Doublet of doublets (dd) |
| Aromatic C-6 | ~128 | Doublet (d) |
| Carbonyl C=O | ~152 | - |
| Aromatic C-1 | ~145 | Doublet of doublets (dd) |
| Aromatic C-2 | ~158 (d, ¹JCF ≈ 250 Hz) | Doublet (d) |
| Aromatic C-4 | ~162 (d, ¹JCF ≈ 250 Hz) | Doublet (d) |
Table 3: Predicted ¹⁹F NMR Data for this compound Predicted data based on analogous compounds and spectroscopic principles.
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) |
| F at C-2 | ~ -120 to -110 |
| F at C-4 | ~ -115 to -105 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy is particularly sensitive to polar bonds. For this compound, strong absorption bands are expected for the carbonyl (C=O) group and the C-O bonds of the carbonate linkage. Aromatic C-H and C=C stretching, as well as C-F stretching vibrations, will also be present. Aromatic carbonates typically show a strong C=O stretching band in the region of 1820-1775 cm⁻¹. miamioh.edu
Raman Spectroscopy complements FT-IR, as it is more sensitive to non-polar, symmetric bonds. It would be effective for observing the symmetric vibrations of the aromatic ring and the C-C backbone.
Predicted Vibrational Data
Table 4: Predicted FT-IR and Raman Peaks for this compound Predicted data based on characteristic group frequencies. vscht.czirdg.org
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |
| Carbonyl (C=O) Stretch | 1780 - 1750 | Strong | Weak |
| Aromatic C=C Stretch | 1610, 1510 | Medium-Strong | Strong |
| Asymmetric C-O-C Stretch | 1280 - 1240 | Strong | Weak |
| C-F Stretch | 1250 - 1100 | Strong | Weak |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. rsc.org
For this compound (Molecular Formula: C₉H₈F₂O₃), the exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimental value. Common fragmentation pathways for carbonate esters include cleavage adjacent to the carbonyl group and loss of the ethyl or ethoxy group, as well as the loss of carbon dioxide. libretexts.orgresearchgate.net
Predicted Mass Spectrometry Data
Table 5: Predicted HRMS Fragments for this compound Predicted data based on the molecular formula and common fragmentation patterns. thieme-connect.de
| Ion | Proposed Structure / Loss | Predicted m/z |
| [M]⁺• | Molecular Ion (C₉H₈F₂O₃)⁺• | 202.0442 |
| [M - C₂H₅]⁺ | Loss of ethyl radical | 173.0094 |
| [M - OC₂H₅]⁺ | Loss of ethoxy radical | 157.0145 |
| [C₇H₅F₂O]⁺ | Loss of CO₂ from [M - C₂H₅]⁺ | 143.0254 |
| [C₆H₄F₂O]⁺• | 2,4-Difluorophenoxy radical cation | 130.0227 |
| [C₆H₃F₂]⁺ | Loss of H from Difluorobenzene cation | 113.0197 |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. This analysis would reveal the conformation of the ethyl carbonate chain relative to the difluorophenyl ring and detail the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing. nih.gov
As no published crystal structure for this specific compound is available, data from similar structures containing the 2,4-difluorophenyl moiety suggest what might be expected. For instance, C-F bond lengths are typically around 1.35 Å, and the internal angles of the benzene (B151609) ring are slightly distorted by the electronegative fluorine substituents.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments
Two-dimensional (2D) NMR techniques are powerful tools for confirming the assignments made from 1D NMR spectra and for assembling the complete molecular structure by revealing correlations between nuclei. github.io
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. rsc.org For this compound, a COSY spectrum would show a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also reveal the coupling network among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. huji.ac.ilceitec.cz This is crucial for connecting different parts of the molecule. For example, the ethyl protons would show correlations to the carbonate carbonyl carbon, and the aromatic protons would show correlations to the carbonyl carbon and other carbons within the phenyl ring, solidifying the entire structure.
Table 6: Predicted Key HMBC Correlations for this compound Predicted correlations based on the expected structure.
| Proton (¹H) | Correlating Carbon (¹³C) | Number of Bonds |
| Ethyl -CH₂- | Carbonyl (C=O) | 3 |
| Ethyl -CH₂- | Ethyl -CH₃ | 2 |
| Ethyl -CH₃ | Ethyl -CH₂- | 2 |
| Aromatic H-3 | C-1, C-2, C-4, C-5 | 2 or 3 |
| Aromatic H-5 | C-1, C-3, C-4 | 2 or 3 |
| Aromatic H-6 | C-1, C-2, C-4 | 2 or 3 |
Computational Chemistry and Theoretical Studies of 2,4 Difluorophenyl Ethyl Carbonate
Density Functional Theory (DFT) for Electronic Structure, Stability, and Geometrical Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and energetics of molecules like 2,4-difluorophenyl ethyl carbonate. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometrical optimization) by finding the minimum energy conformation on the potential energy surface.
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. msu.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich oxygen atoms of the carbonate group and the phenyl ring, while the LUMO is likely distributed over the carbonyl carbon and the aromatic ring, influenced by the electron-withdrawing fluorine atoms. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Interactive Table: Calculated Reactivity Descriptors for this compound
This table presents theoretical values for frontier molecular orbital energies and global reactivity descriptors, typically calculated using DFT methods. These values help in predicting the chemical behavior of the molecule.
| Parameter | Symbol | Formula | Typical Calculated Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -8.5 to -9.5 | Represents the electron-donating capacity. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.5 to -1.5 | Represents the electron-accepting capacity. |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 7.5 to 8.5 | Indicates chemical stability and reactivity. |
| Ionization Potential | IP | -EHOMO | 8.5 to 9.5 | Energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | 0.5 to 1.5 | Energy released when an electron is added. |
| Global Hardness | η | (IP - EA) / 2 | 3.75 to 4.25 | Measures resistance to change in electron distribution. |
| Global Softness | S | 1 / (2η) | 0.11 to 0.13 | Reciprocal of hardness, indicates reactivity. |
| Electronegativity | χ | (IP + EA) / 2 | 4.5 to 5.5 | Measures the power to attract electrons. |
| Electrophilicity Index | ω | χ² / (2η) | 2.3 to 3.4 | Quantifies the electrophilic nature of the molecule. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netavogadro.cc The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Red regions indicate areas of negative potential (high electron density), which are prone to electrophilic attack, while blue regions denote positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.
In this compound, the MEP would show significant negative potential (red) around the carbonyl oxygen and the ether-like oxygen atoms of the carbonate group due to their high electronegativity and lone pairs of electrons. researchgate.net These sites are the primary centers for interaction with electrophiles or Lewis acids. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and, to a lesser extent, near the carbonyl carbon, which is rendered electron-deficient by the adjacent oxygen atoms. The fluorine atoms, being highly electronegative, would create a complex potential landscape on the phenyl ring, influencing its interaction with other molecules.
Potential Energy Surface (PES) scans are computational procedures used to explore the conformational flexibility of a molecule and to locate transition states. researchgate.netaps.org A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step. This process reveals the energy barriers between different conformations (rotational isomers or rotamers) and identifies the most stable conformers. dergipark.org.tr
For this compound, key conformational degrees of freedom include rotation around:
The C(aryl)-O bond connecting the phenyl ring to the carbonate.
The O-C(O) bond of the carbonate group.
The C(O)-O bond linking the carbonate to the ethyl group.
The O-C(ethyl) bond of the ethyl group.
PES scans of these rotations would provide insight into the molecule's preferred shape and the energy required for it to change conformation. The results can help explain how the molecule's shape influences its packing in a crystal lattice or its ability to bind to a receptor site. Such analyses have been performed on similar molecules to understand the relative stabilities of different isomers and the barriers to their interconversion. researchgate.netdergipark.org.tr
Molecular Dynamics Simulations to Understand Intermolecular Interactions and Conformational Dynamics
While DFT calculations typically focus on single, static molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time in a more realistic environment, such as in a liquid state or solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, yielding trajectories that describe how the positions and velocities of atoms change over time. frontiersin.org
An MD simulation of this compound would offer insights into:
Conformational Dynamics: How the molecule flexes, bends, and transitions between different conformations at a given temperature.
Intermolecular Interactions: The nature and strength of non-covalent interactions, such as van der Waals forces and electrostatic interactions, between molecules in the condensed phase. frontiersin.orgsemanticscholar.org These simulations can quantify interactions between the fluorinated phenyl rings (π-π stacking) and with solvent molecules.
Solvation Effects: How the molecule is oriented and stabilized by surrounding solvent molecules, and the structure of its solvation shell.
MD simulations are particularly powerful for understanding the collective behavior of molecules and have been used to study electrolytes containing carbonate solvents, revealing details about ion-solvent interactions and transport properties. mdpi.com
Quantum Chemical Characterization of Fluorine Substituent Effects
The two fluorine atoms on the phenyl ring profoundly influence the properties of this compound. Quantum chemical calculations are ideal for dissecting and quantifying these substituent effects. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which lowers the electron density in the sigma framework of the phenyl ring. It also has a +M mesomeric (resonance) effect due to its lone pairs, but for halogens, the inductive effect typically dominates.
Theoretical studies on fluorinated aromatic compounds show that these effects can:
Increase Acidity of Ring Protons: The electron-withdrawing nature of fluorine enhances the acidity of the remaining C-H protons on the phenyl ring.
Alter Reactivity: The fluorine atoms activate the phenyl ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to them, while deactivating it towards electrophilic substitution. researchgate.net
Modify Intermolecular Interactions: The C-F bond is highly polar, enabling it to participate in non-covalent interactions like dipole-dipole forces and weak hydrogen bonds (C-H···F). The altered electrostatic potential of the ring can also tune π-π stacking interactions. mdpi.com
Stabilize the Molecule: Fluorination can enhance the thermal and oxidative stability of organic molecules.
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which involves locating the transition state (TS)—the highest energy point along this reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, theoretical investigations could explore mechanisms such as:
Synthesis: The reaction pathway for its formation, for example, from 2,4-difluorophenol (B48109) and ethyl chloroformate, could be modeled to understand the role of the base and identify the key transition state.
Hydrolysis: The mechanism for its breakdown by water or hydroxide (B78521) could be studied, likely involving nucleophilic attack at the carbonyl carbon. The calculations would reveal whether the reaction proceeds through a tetrahedral intermediate and what the rate-determining step is.
Nucleophilic Aromatic Substitution: The reaction of the fluorinated ring with a nucleophile, where one of the fluorine atoms is displaced. researchgate.net
These studies provide a molecular-level picture of bond-breaking and bond-forming processes, which is crucial for optimizing reaction conditions and designing new chemical transformations. libretexts.orgyoutube.com
Applications of 2,4 Difluorophenyl Ethyl Carbonate As a Building Block and Intermediate in Organic Synthesis and Materials Science
Precursor in the Synthesis of Novel Fluorinated Aromatic Compounds
2,4-Difluorophenyl ethyl carbonate is a valuable precursor for creating a variety of fluorinated aromatic compounds. The 2,4-difluorophenyl moiety can be incorporated into larger molecular structures through various organic reactions. For instance, it can be used in the synthesis of complex molecules where the difluorophenyl group is a key structural element. nih.govresearchgate.netmdpi.com The presence of fluorine atoms on the aromatic ring can significantly influence the properties of the resulting compounds, such as their electronic characteristics and biological activity. acs.org
One of the key reactions involving this precursor is nucleophilic aromatic substitution, where the carbonate group can act as a leaving group, allowing for the introduction of other functional groups onto the aromatic ring. acs.org Additionally, the 2,4-difluorophenyl group itself is a desirable feature in many advanced materials and specialty chemicals due to the unique properties conferred by the fluorine atoms. core.ac.ukgoogle.com
Role in Polymer Science and Materials Development
The applications of this compound extend into the realm of polymer science, where it can be utilized in the creation of specialized polymers and advanced materials.
Monomer for Polycarbonate Synthesis
Organic carbonates, in general, are fundamental monomers for the production of polycarbonates, a class of thermoplastics known for their durability and optical clarity. mdpi.com Diphenyl carbonate, a related compound, is a key comonomer in the synthesis of polycarbonate resins through a transesterification process with bisphenol A. researchgate.netmdpi.com In a similar vein, this compound can theoretically be used as a monomer to introduce fluorinated units into the polycarbonate backbone. The incorporation of fluorine can enhance the polymer's thermal stability, chemical resistance, and optical properties. The synthesis of polycarbonates can be achieved through various methods, including melt transesterification of dialkyl carbonates with diols. mdpi.com
Components in Advanced Electrolyte Formulations
Organic carbonates are essential components of the non-aqueous electrolytes used in lithium-ion batteries. wikipedia.orgmdpi.com These electrolytes are typically mixtures of cyclic and linear carbonates, such as ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), dimethyl carbonate (DMC), and diethyl carbonate (DEC), which dissolve lithium salts like lithium hexafluorophosphate (B91526) (LiPF₆). wikipedia.orgmdpi.com The composition of the electrolyte significantly impacts battery performance, including its safety, lifespan, and operating temperature range. rsc.orgnih.govacs.org
Fluorinated carbonates are of particular interest as electrolyte additives or co-solvents because they can improve the performance and safety of lithium-ion batteries. cas.cnenergy.govresearchgate.net They can help form a more stable solid electrolyte interphase (SEI) on the anode, which is crucial for preventing electrolyte decomposition and ensuring long cycle life. wikipedia.org The introduction of fluorine atoms can also increase the flashpoint of the electrolyte, thereby enhancing the safety of the battery. nih.gov While direct research on this compound in electrolytes is limited in the provided results, parallels can be drawn with other fluorinated organic carbonates. For example, fluorinated ethyl methyl carbonate (FEMC) and bis(2,2,2-trifluoroethyl) carbonate (HFDEC) have been investigated for their potential to improve low-temperature performance. energy.govnih.gov
Table 1: Common Organic Carbonates in Lithium-Ion Battery Electrolytes
| Compound Name | Abbreviation | Role in Electrolyte |
|---|---|---|
| Ethylene Carbonate | EC | Forms a stable SEI on the anode. wikipedia.orgmdpi.com |
| Propylene Carbonate | PC | Used as a solvent, often in combination with EC. wikipedia.orgacs.org |
| Dimethyl Carbonate | DMC | Low viscosity solvent to improve ion mobility. mdpi.com |
| Diethyl Carbonate | DEC | Another low viscosity solvent. wikipedia.orgmdpi.com |
| Ethyl Methyl Carbonate | EMC | A common co-solvent in electrolyte mixtures. mdpi.com |
| Vinylene Carbonate | VC | Additive to improve SEI formation. mdpi.com |
| 2,2,2-Trifluoroethyl methyl carbonate | FEMC | Fluorinated co-solvent for improved performance. energy.gov |
| Bis(2,2,2-trifluoroethyl) carbonate | HFDEC | Fluorinated co-solvent for enhanced safety and low-temperature performance. energy.gov |
Intermediate in the Production of Fine Chemicals and Agrochemicals
This compound serves as an intermediate in the synthesis of various fine chemicals and can be a building block for agrochemicals. The 2,4-difluorophenyl scaffold is present in a number of commercial and investigational agrochemicals. dokumen.pubgoogle.com For example, derivatives of 2,4-dichloroaniline, a structurally related compound, are used in the synthesis of pesticides. google.com The synthesis of such complex molecules often involves multiple steps, and intermediates like this compound can provide an efficient route to introduce the desired fluorinated phenyl group.
Synthetic Utility in Medicinal Chemistry Scaffolds
The 2,4-difluorophenyl group is a prevalent structural motif in a wide range of pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. mdpi.com Therefore, this compound is a useful synthetic tool for medicinal chemists. It provides a straightforward way to incorporate the 2,4-difluorophenyl group into potential drug candidates. nih.govmedscape.comunipa.itdntb.gov.uaresearchgate.net
Numerous examples in the scientific literature highlight the importance of the 2,4-difluorophenyl group in medicinally active compounds. For instance, it is a key component of certain antibacterial agents, where its presence is crucial for potent activity. nih.govacs.org It is also found in selective Raf inhibitors, which are being investigated as potential cancer therapeutics. nih.govacs.org The synthesis of these complex molecules often starts from simpler building blocks, and 2,4-difluorophenyl derivatives play a critical role in this process. google.comnih.gov
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry is increasingly focused on developing environmentally benign and efficient manufacturing processes. For 2,4-Difluorophenyl ethyl carbonate, future research will prioritize the development of sustainable and atom-economical synthetic pathways that minimize waste and energy consumption. mdpi.comcobaltcommunications.com
One promising approach is the utilization of greener reagents and catalysts. For instance, replacing traditional and often toxic alkylating agents with more environmentally friendly alternatives like diethyl carbonate is a key area of investigation. tandfonline.com Research into the reaction of (hetero)aromatic alcohols with diethyl carbonate in the presence of a base and a polar aprotic cosolvent has shown promise for producing aryl ethyl ethers with high selectivity and yield, a methodology that could be adapted for the synthesis of this compound. tandfonline.com
Exploration of Novel Catalytic Transformations and Process Intensification
Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic transformations is a key trend for the production of this compound. Research is expected to focus on catalysts that offer higher activity, selectivity, and stability, allowing for milder reaction conditions and improved yields. dokumen.pub This includes the exploration of transition metal complexes, organocatalysts, and heterogeneous catalysts that can be easily separated and recycled. dokumen.pubuni-regensburg.deacs.org For example, palladium-catalyzed reactions are known for their efficiency in forming C-O bonds, a key step in carbonate synthesis. dokumen.pub
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is another critical area of future research. mdpi.comcobaltcommunications.comvapourtec.comaiche.org This can be achieved through various strategies, such as the use of microreactors, flow chemistry, and reactive distillation. mdpi.comvapourtec.com These technologies offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. mdpi.comvapourtec.com The application of process intensification techniques to the synthesis of this compound could lead to more cost-effective and sustainable production methods. mdpi.comdigitellinc.com For instance, the use of spinning disk reactors has been shown to intensify polymerization reactions, and similar principles could be applied to carbonate synthesis. vapourtec.com
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, advanced computational modeling will play a crucial role in predicting its properties and optimizing its performance in various applications. science.gov
Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. ethz.ch Such calculations can help in understanding the influence of the difluorophenyl group on the reactivity of the carbonate moiety and in designing more efficient synthetic routes. google.com Furthermore, computational methods can be employed to predict the physicochemical properties of this compound, such as its solubility, viscosity, and electrochemical stability, which are critical for its application in areas like electrolyte formulations. acs.orgeuropa.eu
Predictive modeling can also be used to screen potential applications of this compound and to design new functional materials with desired properties. By simulating the interactions of the molecule with other components in a material, researchers can gain a better understanding of its behavior and optimize its performance. bohrium.com This approach can accelerate the discovery and development of new materials with tailored functionalities.
Integration into Automated Synthesis Platforms and Self-Driving Laboratories
The automation of chemical synthesis is a rapidly emerging trend that promises to revolutionize the way molecules are made. wikipedia.org Automated synthesis platforms and self-driving laboratories, which combine robotics, artificial intelligence, and in-situ analysis, can significantly accelerate the discovery and optimization of new chemical reactions and materials. ethz.chweforum.orgsheffield.ac.ukchemspeed.comvsparticle.com
The integration of the synthesis of this compound into such automated platforms is a key future research direction. nih.govnih.gov This would enable high-throughput screening of reaction conditions, catalysts, and reagents, leading to the rapid identification of optimal synthetic protocols. sheffield.ac.uk Self-driving laboratories can autonomously design and execute experiments, analyze the results, and use the data to inform the next round of experiments, creating a closed-loop optimization process. ethz.chsheffield.ac.uk This approach can dramatically reduce the time and resources required for process development and can lead to the discovery of novel synthetic routes that might be missed by traditional methods. sheffield.ac.ukvsparticle.com The development of automated workflows for the synthesis of functionalized aromatic compounds is already underway and can be extended to include this compound. nih.gov
Investigation of Emerging Applications in Functional Materials
The unique properties of fluorinated compounds, such as high thermal and oxidative stability, make them attractive for a wide range of applications in functional materials. vsparticle.com For this compound, a significant emerging application is its use as a component in electrolytes for high-voltage lithium-ion batteries. rsc.orgenergy.gov
Fluorinated carbonates are being investigated as electrolyte solvents and additives to improve the performance and safety of lithium-ion batteries. google.comrsc.orgacs.orgresearchgate.net The electron-withdrawing nature of the fluorine atoms in this compound can enhance its oxidative stability, making it suitable for use with high-voltage cathode materials. energy.gov Research in this area focuses on understanding the role of fluorinated carbonates in the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces, which is crucial for long-term battery performance. acs.org Blends of fluorinated carbonates with conventional carbonate solvents are also being explored to optimize electrolyte properties such as ionic conductivity and viscosity. researchgate.net
Beyond electrolytes, the incorporation of this compound into polymers could lead to the development of new functional materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. specificpolymers.comacs.org Future research will likely explore the use of this compound as a monomer or additive in the synthesis of advanced polymers for a variety of applications, including coatings, membranes, and electronic devices.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2,4-difluorophenyl ethyl carbonate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or carbonate esterification. For example, reacting 2,4-difluorophenol with ethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to chloroformate), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane or THF). Purity can be improved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Yield improvements may require inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates.
Q. How should spectroscopic techniques (FT-IR, NMR) be applied to confirm the structure of this compound?
- Methodological Answer :
- FT-IR : Identify characteristic peaks for the carbonate group (C=O stretch ~1740–1770 cm⁻¹) and aromatic C-F bonds (1100–1250 cm⁻¹). Compare with spectra of analogous compounds (e.g., ).
- ¹H/¹³C NMR : Look for ethyl group signals (triplet at ~1.3 ppm for CH₃, quartet at ~4.3 ppm for CH₂O). Aromatic protons (2,4-difluorophenyl) show splitting patterns due to para/meta F substituents (e.g., doublet of doublets). ¹⁹F NMR confirms fluorination positions .
- Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in overlapping peaks .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, such as disordered conformations?
- Methodological Answer : Single-crystal X-ray diffraction is critical for identifying disorder, as seen in ethyl-substituted difluorophenyl compounds (e.g., ). For disordered groups (e.g., methoxycarbonyl or fluorophenyl moieties), refine occupancy ratios using SHELXL or similar software. Apply restraints to bond distances/angles based on prior crystallographic data .
- Case Study : In , a difluorophenyl group showed dual orientations (54.4%:45.6% occupancy), resolved via iterative refinement. Hydrogen bonding networks (N–H⋯O) further stabilize the lattice, validated using PLATON .
Q. What computational strategies (e.g., DFT, MD) are suitable for studying the reactivity and stability of this compound in solution?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate thermodynamic stability, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Compare with experimental vibrational spectra (FT-IR/Raman) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict hydrolysis kinetics. Force fields like OPLS-AA parameterize fluorine interactions accurately .
- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots from HPLC monitoring).
Q. How can contradictory data from chromatographic and spectroscopic analyses be reconciled during purity assessment?
- Methodological Answer : Contradictions may arise from co-eluting impurities or isomerization. Use orthogonal methods:
- HPLC-MS : Detect low-abundance impurities via high-resolution MS (e.g., Q-TOF).
- Derivatization : Convert free hydroxyl groups (if present) using 2,4-difluorophenyl isocyanate, forming carbamates for enhanced separation ( ).
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) that broaden peaks at standard temperatures .
Q. What role do fluorinated substituents play in the biological activity of carbamate derivatives, and how can this be systematically studied?
- Methodological Answer : Fluorine enhances metabolic stability and bioavailability via hydrophobic and electronic effects. Design analogs with varying fluorine positions (e.g., 2,4-difluoro vs. 3,5-difluoro) and assess:
- Enzyme Inhibition : Use kinetic assays (e.g., acetylcholinesterase for neuroactive compounds).
- Cellular Uptake : Measure logP values (HPLC-derived) and correlate with cytotoxicity (MTT assays).
- Structural Basis : Dock compounds into protein active sites (e.g., CYP450 isoforms) using AutoDock Vina to predict interactions .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing crystallographic data with high disorder or low occupancy?
- Methodological Answer : For low-occupancy atoms (e.g., <10%), use SQUEEZE in PLATON to model solvent-accessible voids. Apply Hirshfeld atom refinement (HAR) for accurate hydrogen positioning. Report displacement parameters (ADPs) and occupancy ratios transparently, as in .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound across labs?
- Methodological Answer : Publish detailed reaction logs (temperature gradients, humidity levels) and raw spectral data. Use interlab studies with standardized reagents. Platforms like Zenodo or ChemRxiv enable data sharing. Cross-validate via independent synthesis by a third party, as in ’s triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
